molecular formula C8H14F3NO3 B2492570 Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate CAS No. 1393524-00-9

Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate

Cat. No. B2492570
CAS RN: 1393524-00-9
M. Wt: 229.199
InChI Key: RTJICTSWXPIQIQ-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives involves multiple steps including acylation, nucleophilic substitution, and reduction, achieving high yields and confirming structures through mass spectrometry (MS) and nuclear magnetic resonance (NMR) (Zhao et al., 2017). tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating versatility as N-(Boc)-protected nitrones in organic synthesis (Guinchard et al., 2005).

Molecular Structure Analysis

Molecular structures of tert-butyl derivatives display significant diversity, with intermolecular hydrogen bonding playing a crucial role in their stabilization. The crystalline structure of these compounds often exhibits layered structures created from X—H···O hydrogen bonds (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl derivatives undergo various chemical transformations, including iodolactamization and reactions with organometallics, showcasing their importance as building blocks in organic synthesis (Campbell et al., 2009). Their reactivity with phase transfer catalysis (PTC) conditions highlights their chemical versatility and potential in synthesizing a wide range of compounds (Albanese et al., 1997).

Physical Properties Analysis

The physical properties of tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate and related compounds, including their thermal and X-ray analyses, provide insight into their stability and behavior under various conditions. These properties are essential for their application in different fields of chemistry and material science (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including the reactivity of tert-butyl derivatives with different functional groups and their transformations, underscore their utility in synthesizing complex molecules. Their ability to form stable and reactive intermediates is crucial for developing novel compounds with varied applications (Poole et al., 1980).

Scientific Research Applications

Molecular Structures and Hydrogen-Bond Connectivity

Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate and its derivatives have been studied for their molecular structures, showcasing how variations in substituents influence hydrogen-bond connectivity. Research reveals that despite substituent variations, these compounds exhibit consistent intermolecular O—H···O and N—H···O hydrogen-bond patterns, forming two-dimensional layers of molecules. This property underscores their potential in creating layered molecular structures, pivotal in the field of material science and crystal engineering (Howie et al., 2011).

Synthetic Applications and Biological Activity

The compound serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), demonstrating its utility in pharmaceutical research and development. A rapid synthetic method for producing such intermediates, with high yields, indicates its critical role in streamlining drug synthesis processes (Zhao et al., 2017).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to the focal compound, have been identified as N-(Boc) nitrone equivalents. These compounds, prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrate versatility as building blocks in organic synthesis, especially in reactions with organometallics to yield N-(Boc)hydroxylamines. Their ease of preparation and transformation into valuable organic intermediates highlight their significance in synthetic organic chemistry (Guinchard et al., 2005).

Enantioselective Synthesis

The compound's derivatives have been employed in enantioselective syntheses, such as the creation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This process involves a key iodolactamization step, proving its utility in generating potent CCR2 antagonists. The ability to synthesize such intermediates enantioselectively is crucial for developing stereochemically complex pharmaceuticals (Campbell et al., 2009).

Safety and Hazards

It is advised to avoid contact with skin and eyes, formation of dust and aerosols . It is also recommended to use personal protective equipment as required and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJICTSWXPIQIQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

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